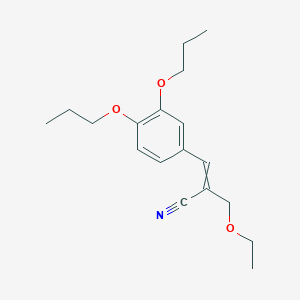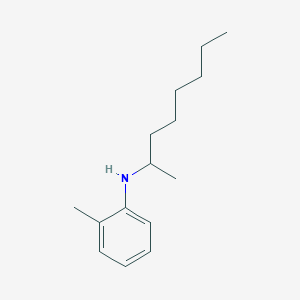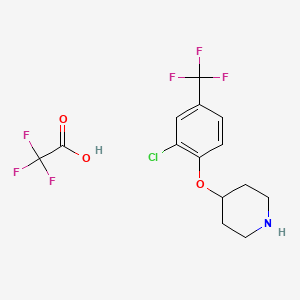![molecular formula C9H9NO B12587655 5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine CAS No. 321673-39-6](/img/structure/B12587655.png)
5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine: is a compound that belongs to the class of pyrrolo[1,2-a]azepine derivatives. These compounds are known for their unique structural features and potential biological activities. The compound is characterized by an epoxy group attached to the pyrrolo[1,2-a]azepine core, which contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyrrole and acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The epoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological targets and its potential as a bioactive molecule .
Medicine: Research into the medicinal properties of 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine includes its potential use as a therapeutic agent. Its structural features may contribute to its activity against specific diseases .
Industry: In the industrial sector, the compound can be utilized in the development of new materials and chemical processes, leveraging its unique chemical properties .
Wirkmechanismus
The mechanism of action of 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The epoxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
5-oxo-octahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxylic acid: This compound shares a similar core structure but differs in functional groups and overall reactivity.
5H-Pyrrolo[1,2-a]azepine-2-carboxylic acid, 6,7,8,9-tetrahydro-8-oxo-, ethyl ester: Another related compound with variations in the functional groups attached to the core structure.
Uniqueness: 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine stands out due to the presence of the epoxy group, which imparts unique chemical reactivity and potential biological activities. This distinct feature differentiates it from other similar compounds and contributes to its specific applications and research interest .
Eigenschaften
CAS-Nummer |
321673-39-6 |
|---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
11-oxa-5-azatricyclo[6.2.1.01,5]undeca-3,7,9-triene |
InChI |
InChI=1S/C9H9NO/c1-4-9-5-2-8(11-9)3-7-10(9)6-1/h1-3,5-6H,4,7H2 |
InChI-Schlüssel |
GPTQMEXJQGQUAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN2C13C=CC(=CC2)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12587584.png)

![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)


![Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester](/img/structure/B12587633.png)
![5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12587643.png)
![N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide](/img/structure/B12587648.png)



![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)
![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)
